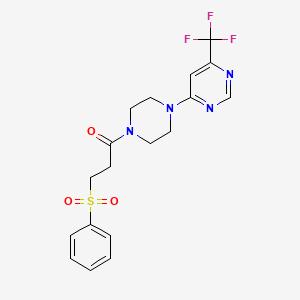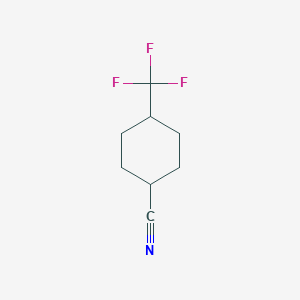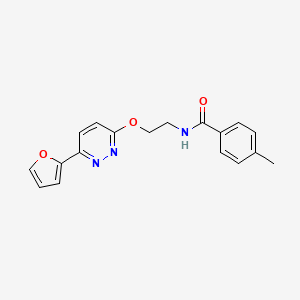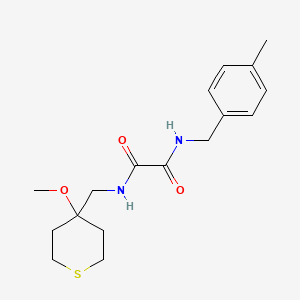
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide, also known as CP-122,721, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamide derivatives and has been found to exhibit a range of pharmacological properties.
作用機序
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This results in the inhibition of the excitatory neurotransmitter glutamate, which is responsible for the activation of the NMDA receptor. This mechanism of action has been found to be effective in reducing the symptoms of several neurological disorders.
Biochemical and Physiological Effects:
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in the brain, which are responsible for oxidative stress and neuronal damage. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the NMDA receptor, which makes it useful for studying the role of this receptor in neurological disorders. It has also been found to have a good safety profile and low toxicity. However, one limitation of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide. One potential direction is the investigation of its efficacy in the treatment of other neurological disorders such as epilepsy and traumatic brain injury. Another direction is the development of more potent and selective NMDA receptor antagonists based on the structure of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide. Additionally, the use of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide in combination with other drugs for the treatment of neurological disorders should also be explored.
合成法
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-sulfonyl chloride. This intermediate is then reacted with 2-cyanophenylpiperidine-4-carboxamide to give the final product, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide.
科学的研究の応用
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-15-5-6-16(25-15)26(23,24)21-9-7-12(8-10-21)17(22)20-14-4-2-1-3-13(14)11-19/h1-6,12H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMGDHHKYSDSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

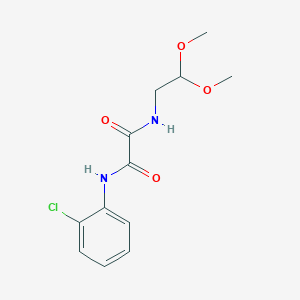
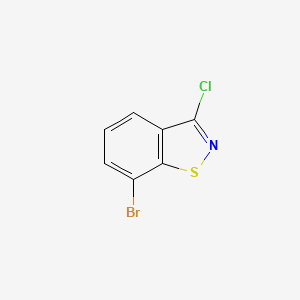
![1-(3,4-Dimethoxyphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)ethanone](/img/structure/B2982602.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2982603.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2982606.png)
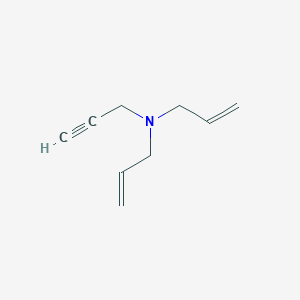
![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)
![methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate](/img/structure/B2982612.png)
